5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
Overview
Description
The compound “5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one” is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular formula of this compound is C10H9N3O2S, and its molecular weight is 235.27 g/mol . The InChI key, which is a unique identifier for chemical substances, is XFGSFQMJOLURSQ-UHFFFAOYSA-N .Scientific Research Applications
Zn(II) and Cu(II) Complexes Generation
A related 1,3,4-oxadiazole-containing bispyridyl ligand was used to create novel zinc and copper complexes. These complexes exhibit unique structural features like a distorted rectangular Zn2L2 ring and coordination polymers with Cu(II) centers. Such complexes are significant in the study of metal-organic frameworks and coordination chemistry (Zhao, Ma, Liu, & Dong, 2013).
Synthesis of Heterocyclic Derivatives
Research focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, crucial in developing new chemical entities with potential biological activities. These derivatives form the foundation for further pharmacological studies (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimycobacterial Activity
Compounds derived from 1,3,4-oxadiazol were evaluated for their antimycobacterial activity. Some showed significant activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Navarrete-Vázquez, Molina-Salinas, Vahi Duarte-Fajardo, Vargas-Villarreal, Estrada-Soto, González-Salazar, Hernández-Núñez, & Said-Fernández, 2007).
Anticancer Evaluation
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, highlighting their potential in cancer therapy (Abdo & Kamel, 2015).
Bioactivity in Agriculture
Research into 1,3,4-Oxadiazole containing heterocyclic compounds demonstrated their potential in agriculture, particularly as herbicides. These studies help in the development of new agricultural chemicals (Zhi, 2004).
Applications in OLEDs
1,3,4-Oxadiazole derivatives were used in the development of organic light-emitting diodes (OLEDs), showing potential in electronic and optoelectronic devices due to their electron-transporting and exciton-blocking properties (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Antimycobacterial Activity Against Tuberculosis
A series of Mannich bases derived from 1,3,4-oxadiazole showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, indicating potential therapeutic uses (Asif & Imran, 2020).
Safety And Hazards
properties
IUPAC Name |
5-(2-prop-2-enylsulfanylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-6-16-9-7(4-3-5-11-9)8-12-13-10(14)15-8/h2-5H,1,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGSFQMJOLURSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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